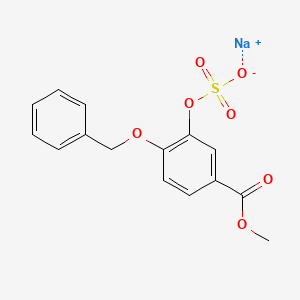
Sodium 2-(benzyloxy)-5-(methoxycarbonyl)phenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the InChIKey “WGYFASLUYTXWBO-UHFFFAOYSA-M” is known as potassium hydrogen phthalate. It is a white crystalline solid that is commonly used as a primary standard for acid-base titrations due to its high purity and stability. Potassium hydrogen phthalate is also used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hydrogen phthalate can be synthesized through the reaction of phthalic anhydride with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic anhydride is dissolved in water and then reacted with potassium hydroxide to form potassium hydrogen phthalate. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, potassium hydrogen phthalate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of phthalic anhydride and potassium hydroxide to a reactor, followed by crystallization and purification steps to obtain the final product. The crystallized potassium hydrogen phthalate is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydrogen phthalate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can react with strong bases to form potassium phthalate.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Decomposition: Upon heating, it decomposes to form phthalic anhydride and water.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong bases such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid. The reaction is conducted under reflux conditions.
Decomposition: Heating is required, typically at temperatures above 200°C.
Major Products Formed
Acid-Base Reactions: Potassium phthalate.
Esterification: Esters of phthalic acid.
Decomposition: Phthalic anhydride and water.
Applications De Recherche Scientifique
Potassium hydrogen phthalate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Standardization of Solutions: It is used as a primary standard for calibrating pH meters and preparing standard solutions for titrations.
Buffer Solutions: It is used in the preparation of buffer solutions for various biochemical and analytical applications.
Analytical Chemistry: It is used as a reference material in analytical chemistry for the determination of acid and base concentrations.
Environmental Testing: It is used in environmental testing laboratories for the calibration of instruments and validation of analytical methods.
Mécanisme D'action
The mechanism of action of potassium hydrogen phthalate in acid-base reactions involves the donation of a proton (H⁺) from the carboxyl group to a base. This proton transfer results in the formation of potassium phthalate and water. In esterification reactions, the carboxyl group reacts with an alcohol to form an ester and water, facilitated by an acid catalyst.
Comparaison Avec Des Composés Similaires
Potassium hydrogen phthalate can be compared with other similar compounds such as:
Sodium Hydrogen Phthalate: Similar in structure and used for similar applications, but with sodium as the cation instead of potassium.
Potassium Biphthalate: Another name for potassium hydrogen phthalate, highlighting its role as a biphthalate salt.
Phthalic Acid: The parent compound from which potassium hydrogen phthalate is derived, used in the production of plasticizers and resins.
Potassium hydrogen phthalate is unique due to its high purity, stability, and well-defined properties, making it an ideal primary standard for various analytical applications.
Propriétés
Formule moléculaire |
C15H13NaO7S |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate |
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
WGYFASLUYTXWBO-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


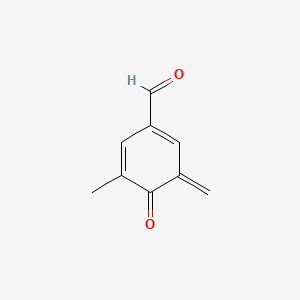
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


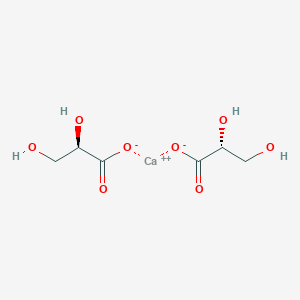
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
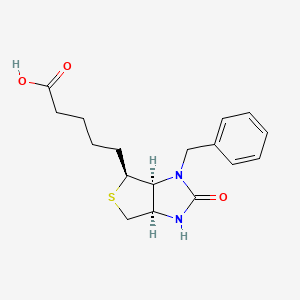
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)



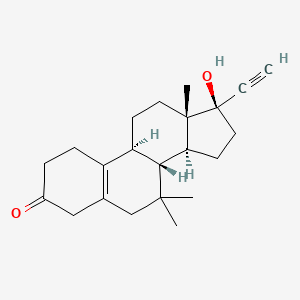
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
